![molecular formula C5H21N3O7P2 B132684 Isopentenyl pyrophosphate triammonium salt solution CAS No. 116057-53-5](/img/structure/B132684.png)
Isopentenyl pyrophosphate triammonium salt solution
Overview
Description
Isopentenyl pyrophosphate triammonium salt solution, also known as IPP, is a terpene biosynthesis intermediate . It has a molecular weight of 297.18 and a molecular formula of C5H12O7P2·3NH3 .
Synthesis Analysis
Isopentenyl pyrophosphate can be synthesized from isopentenol in a three-step process . It can also be formed from acetyl-CoA via the mevalonate pathway .Molecular Structure Analysis
The molecular structure of Isopentenyl pyrophosphate triammonium salt solution is represented by the formula C5H12O7P2·3NH3 .Chemical Reactions Analysis
Isopentenyl pyrophosphate is a precursor in the biosynthesis of isoprenoids. It can be isomerized to dimethylallyl disphosphate (DMAPP) by the enzyme isopentenyl pyrophosphate isomerase . Additionally, it has been found that the antiviral radical SAM enzyme viperin can catalyze the addition of the 5′-deoxyadenosyl radical (5′-dA•) to the double bond of isopentenyl pyrophosphate (IPP), producing a new compound named adenylated isopentyl pyrophosphate (AIPP) .Physical And Chemical Properties Analysis
Isopentenyl pyrophosphate triammonium salt solution is a liquid with a concentration of 1 mg/mL in methanol:aqueous 10 mM NH4OH (7:3). It should be stored at -20°C .Scientific Research Applications
Terpene Biosynthesis
Isopentenyl pyrophosphate (IPP) serves as an essential intermediate in terpene biosynthesis. Terpenes are a diverse class of natural compounds found in plants, fungi, and some animals. They play crucial roles in various biological processes, including defense mechanisms, signaling, and attracting pollinators. IPP acts as a precursor for the synthesis of larger terpenes, such as monoterpenes, sesquiterpenes, and diterpenes. Researchers studying terpene production or metabolic pathways often investigate IPP as a key player in these processes .
Rubber Synthesis
IPP contributes to the biosynthesis of isoprenoids, which includes natural rubber. Natural rubber is a vital material used in tires, industrial products, and medical devices. By understanding the biosynthetic pathway involving IPP, scientists can explore ways to enhance rubber production in plants or engineer synthetic pathways for sustainable rubber synthesis. Investigating IPP’s role in rubber biosynthesis is essential for improving rubber yield and quality .
Drug Discovery
Researchers in medicinal chemistry and drug development recognize IPP’s significance. It participates in the biosynthesis of coenzyme Q10 (ubiquinone), an essential component of the electron transport chain in mitochondria. Coenzyme Q10 has antioxidant properties and is investigated for its potential therapeutic effects in various conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Understanding IPP’s role in coenzyme Q10 synthesis informs drug design and optimization .
Antimicrobial Agents
IPP is involved in the biosynthesis of isoprenoid-derived compounds with antimicrobial properties. These include farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). FPP and GGPP serve as lipid anchors for proteins involved in cell signaling and membrane trafficking. Inhibiting enzymes related to IPP metabolism can impact microbial growth and virulence. Researchers explore IPP-related pathways to develop novel antimicrobial agents .
Cancer Research
The mevalonate pathway, in which IPP participates, plays a critical role in cancer cell proliferation. Tumor cells often exhibit increased demand for isoprenoids due to their involvement in cell signaling and membrane integrity. Targeting enzymes in the mevalonate pathway, including those linked to IPP production, represents a potential strategy for cancer therapy. Researchers investigate IPP-related pathways to identify drug targets and develop anticancer agents .
Plant Defense Mechanisms
Plants utilize IPP-derived terpenoids as defense compounds against herbivores, pathogens, and environmental stressors. These terpenoids include volatile compounds emitted during herbivore attack (e.g., green leaf volatiles) and specialized secondary metabolites (e.g., phytoalexins). Understanding IPP’s role in terpenoid biosynthesis helps unravel plant defense mechanisms and may lead to innovative approaches for crop protection and sustainable agriculture .
Mechanism of Action
The mechanism of action of Isopentenyl pyrophosphate involves several targets including Geranylgeranyl pyrophosphate synthase, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, Decaprenyl diphosphate synthase, 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, and Ditrans,polycis-undecaprenyl-diphosphate synthase .
Safety and Hazards
This substance is classified as a dangerous good for transport and may be subject to additional shipping charges. It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs such as the eyes and the central nervous system .
Relevant Papers The paper “Reconstitution and substrate specificity for isopentenyl pyrophosphate of the antiviral radical SAM enzyme viperin” provides critical insights into the reaction mechanism of Isopentenyl pyrophosphate . Another paper titled “An improved synthesis of isopentenyl pyrophosphate” discusses the synthesis process of Isopentenyl pyrophosphate .
properties
IUPAC Name |
azane;3-methylbut-3-enyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);3*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREYOWJEWZVAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O.N.N.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554011 | |
Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;3-methylbut-3-enyl phosphono hydrogen phosphate | |
CAS RN |
116057-53-5 | |
Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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